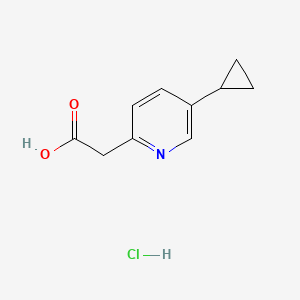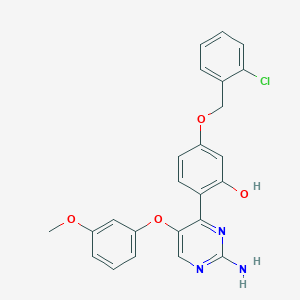
2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is a chemical compound with the Molecular Formula C10H12ClNO2 . It is a versatile material used in scientific research, finding applications in medicinal chemistry, drug discovery, and the synthesis of organic compounds.
Molecular Structure Analysis
The molecular structure of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is defined by its Molecular Formula C10H12ClNO2 . The molecule likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), attached to a cyclopropyl group (a three-carbon ring) and an acetic acid group (a two-carbon chain ending in a carboxylic acid).Scientific Research Applications
Organic Acids in Acidizing Operations
Organic acids, including formic, acetic, citric, and lactic acids, have significant applications in the oil and gas industry, particularly in acidizing operations for carbonate and sandstone formations. These acids are preferred over hydrochloric acid (HCl) due to their weaker and less corrosive nature, which helps avoid issues such as high corrosion rates, lack of penetration, and sludging tendencies associated with HCl, especially in high-temperature conditions. Organic acids have been used for formation damage removal, dissolution of different minerals, and as retardation agents in high-temperature applications. They also find use in dissolving drilling mud filter cakes, with citric acid commonly used as an iron sequestering agent (Alhamad et al., 2020).
Environmental and Toxicological Studies
The environmental impact and toxicological effects of chemicals like 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide, have been extensively studied. These studies help understand the persistence of such compounds in the environment and their potential effects on non-target species. While not directly related to 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, these studies underscore the importance of assessing the environmental and health implications of chemical compounds used in agriculture and other industries (Zuanazzi et al., 2020).
Corrosion Inhibition
Organic acids play a critical role in the field of corrosion inhibition, especially for industrial cleaning of ferrous and non-ferrous metals in acidic solutions. The review by Goyal et al. (2018) outlines the use of organic inhibitors, including those with heteroatoms (O, S, N, P) and π-electrons, in preventing metallic dissolution in aggressive acidic media. This area of application is particularly relevant in industrial acid cleaning, acid pickling, and acid-descaling operations (Goyal et al., 2018).
properties
IUPAC Name |
2-(5-cyclopropylpyridin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)5-9-4-3-8(6-11-9)7-1-2-7;/h3-4,6-7H,1-2,5H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHFCYGVBDEROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2676822.png)

![2-[(1-Methylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyridine](/img/structure/B2676825.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2676826.png)

![5-Chloro-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2676831.png)

![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one](/img/structure/B2676834.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2676837.png)


